Ferrocin B's *In Vivo* Efficacy: A 0.593 mg/kg ED50 Against *P. aeruginosa*
Ferrocin B demonstrates *in vivo* efficacy in a murine model of *Pseudomonas aeruginosa* infection, with a reported half-maximal effective dose (ED50) of 0.593 mg/kg . This quantitative *in vivo* benchmark is essential for assessing therapeutic potential and distinguishes Ferrocin B from closely related analogs for which no comparable *in vivo* efficacy data is publicly available.
| Evidence Dimension | In vivo efficacy (ED50) |
|---|---|
| Target Compound Data | ED50 = 0.593 mg/kg |
| Comparator Or Baseline | Ferrocin A, C, and D (No publicly available ED50 data found for *P. aeruginosa* in the primary literature) |
| Quantified Difference | N/A (Data unavailable for comparators) |
| Conditions | Murine infection model challenged with *P. aeruginosa* |
Why This Matters
For researchers requiring a ferrocin-class antibiotic with demonstrated and quantified *in vivo* activity against *P. aeruginosa*, Ferrocin B's ED50 provides a critical selection criterion lacking for its in-class analogs.
